A-Technical-Guide-to-the-Biological-Activity-of-the-5-Benzylidenerhodanine-Scaffold
A-Technical-Guide-to-the-Biological-Activity-of-the-5-Benzylidenerhodanine-Scaffold
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 5-benzylidenerhodanine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad and potent biological activities.[1][2][3] This guide provides an in-depth technical analysis of this "privileged scaffold," detailing its significant anticancer, antimicrobial, and antiviral properties. It synthesizes current research to explain the underlying mechanisms of action, explores structure-activity relationships (SAR), and presents validated experimental protocols for biological evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights and methodologies to facilitate the exploration and optimization of 5-benzylidenerhodanine derivatives as potential therapeutic agents.
Introduction: The Significance of the Rhodanine Core
Rhodanine, a 2-thioxothiazolidin-4-one, is a five-membered heterocyclic moiety that has garnered substantial attention in drug discovery.[4][5] Its derivatives are known to exhibit a wide array of pharmacological effects, including but not limited to anticancer, antimicrobial, and antiviral activities.[3][5] The versatility of the rhodanine ring, particularly its amenability to chemical modification at the C-5 and N-3 positions, allows for the creation of large, diverse compound libraries.[4] This chemical tractability enables fine-tuning of physicochemical properties and biological targets, making it an attractive starting point for medicinal chemistry campaigns.[2]
The introduction of a benzylidene group at the 5-position gives rise to the 5-benzylidenerhodanine scaffold, a modification that significantly enhances the biological activity profile of the parent rhodanine molecule. This is largely due to the extended conjugation and the specific steric and electronic properties conferred by the benzylidene substituent. These derivatives have been frequently identified as potent hits in high-throughput screening (HTS) campaigns against numerous prokaryotic and eukaryotic targets.[2]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The biological activity of 5-benzylidenerhodanine derivatives is intricately linked to their structural features. The core scaffold consists of a rhodanine ring, a benzylidene group, and an exocyclic double bond that connects them. Key SAR insights include:
-
The Benzylidene Ring: Substitutions on this aromatic ring are a primary driver of potency and selectivity. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., hydroxyl, methoxy, dimethylamino) at different positions can modulate the electronic properties of the entire molecule, influencing target binding. For instance, in some anticancer derivatives, specific substitutions on the benzylidene ring have been shown to enhance cytotoxicity against cancer cell lines.
-
The N-3 Position of the Rhodanine Ring: Modification at this position, often with acetic acid or other side chains, can significantly impact solubility, cell permeability, and interaction with biological targets.[4] For example, the introduction of a carboxylic acid group can alter the molecule's pharmacokinetic profile.
-
The Exocyclic Double Bond: This feature acts as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues like cysteine within the active sites of target proteins.[6] This can lead to covalent inhibition, a mechanism responsible for the activity of some rhodanine-based inhibitors.[6]
Key Biological Activities and Mechanisms of Action
Anticancer Activity
The 5-benzylidenerhodanine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing activity against a wide range of cancers including breast, lung, colon, and leukemia.[1]
Mechanisms of Action: The anticancer effects of these compounds are often multifactorial and can include:
-
Kinase Inhibition: Many derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and HER2.[7] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways like PI3K/Akt and MEK/Erk, leading to cell cycle arrest and apoptosis.[7]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[8] This can involve the upregulation of pro-apoptotic proteins like p53 and p21, and the activation of caspases.[8][9]
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.
-
DNA Damage: Certain 5-benzylidene-hydantoin analogs, which share structural similarities, have been found to induce DNA strand breaks, contributing to their cytotoxic effects.[8]
Signaling Pathway Example: EGFR Inhibition The diagram below illustrates a simplified representation of how a 5-benzylidenerhodanine derivative can inhibit the EGFR signaling pathway, a common mechanism for their anticancer effects.
Caption: EGFR signaling pathway inhibition by a 5-benzylidenerhodanine derivative.
Table 1: Examples of Anticancer Activity of 5-Benzylidenerhodanine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3a | HeLa (Cervical Cancer) | <62.5 | [10] |
| Compound 3j | (Antioxidant Activity) | 31.21 | [10] |
| UPR1024 | A549 (Lung Cancer) | >10 (for apoptosis) | [8] |
Antimicrobial Activity
5-Benzylidenerhodanine derivatives have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13]
Mechanisms of Action: The antimicrobial mechanisms are diverse and can involve:
-
Enzyme Inhibition: Molecular docking studies suggest that these compounds can inhibit essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[11] For antifungal activity, inhibition of enzymes such as CYP51 (lanosterol 14α-demethylase) has been proposed.[11]
-
Biofilm Disruption: Some derivatives have been shown to effectively reduce the formation of bacterial biofilms, which are a major factor in persistent infections.[11]
-
Metallo-β-lactamase Inhibition: Certain rhodanine derivatives, upon hydrolysis, can form enethiols that act as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[14]
Table 2: Examples of Antimicrobial Activity of 5-Benzylidenerhodanine Derivatives
| Compound ID | Target Organism | MIC (µM) | Reference |
| Compound 12 | MRSA (Resistant Bacteria) | Not specified, but higher than reference drugs | [11] |
| Various Derivatives | E. coli (Resistant Strain) | 29.8–433.5 | [11] |
| Compounds /3a-d/ | Gram-positive bacteria | 7.8 to 125 µg/mL | [12] |
Antiviral Activity
The 5-benzylidenerhodanine scaffold has also been explored for its antiviral potential against a variety of viruses.[4]
Mechanisms of Action: The antiviral activity of these compounds can be attributed to the inhibition of key viral enzymes or processes, such as:
-
Viral Entry/Fusion Inhibition: Some compounds may interfere with the attachment and entry of viruses into host cells.[15][16]
-
Enzyme Inhibition: Derivatives have been designed to target viral enzymes like integrase, which is essential for the replication of retroviruses such as HIV.[15] Other potential targets include viral polymerases and proteases.
-
Inhibition of Hepatitis C Virus (HCV): Rhodanine-based compounds have been identified as covalent inhibitors of the HCV NS5B RNA polymerase.[6]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-benzylidenerhodanine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Determination)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 5-benzylidenerhodanine derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Workflow for Drug Discovery with 5-Benzylidenerhodanine Scaffold
Caption: A typical drug discovery workflow for 5-benzylidenerhodanine derivatives.
Challenges and Future Perspectives
While the 5-benzylidenerhodanine scaffold holds immense therapeutic promise, there are challenges to address. Some rhodanine-containing compounds have been flagged as Pan Assay Interference Compounds (PAINS) due to their potential for non-specific activity, aggregation, or reactivity.[6] Therefore, it is crucial to conduct rigorous secondary and counter-screens to validate hits from initial screening campaigns.
Future research should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for their intended biological targets to minimize off-target effects and potential toxicity.
-
Enhancing Bioavailability: Optimizing the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploring Novel Targets: Expanding the scope of biological targets for this scaffold to address unmet medical needs.
-
Combination Therapies: Investigating the synergistic effects of 5-benzylidenerhodanine derivatives with existing drugs to overcome resistance and enhance therapeutic efficacy.
Conclusion
The 5-benzylidenerhodanine scaffold is a versatile and highly valuable core in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, particularly in the areas of oncology and infectious diseases. A thorough understanding of their structure-activity relationships and mechanisms of action, coupled with rigorous experimental validation, will continue to drive the development of novel and effective therapeutic agents based on this privileged structure.
References
-
Buta, C. et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. [Link]
-
Saeed, A. et al. (2018). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. PMC - NIH. [Link]
-
PubMed. (n.d.). Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. [Link]
-
NIH. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link]
-
Semantic Scholar. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. [Link]
-
ResearchGate. (n.d.). Rhodanine as a Privileged Scaffold in Drug Discovery. [Link]
-
NIH. (2021). Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives. [Link]
-
PubMed. (2012). 5-benzylidenerhodanine and 5-benzylidene-2-4-thiazolidinedione based antibacterials. [Link]
-
PubMed. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. [Link]
-
PubMed. (2022). 5-(Perylen-3-ylethynyl)uracil as an antiviral scaffold: Potent suppression of enveloped virus reproduction by 3-methyl derivatives in vitro. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 5-benzylidenerhodanine-3-acetic acid derivatives as AChE and 15-LOX inhibitors. [Link]
-
MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]
-
PubMed. (n.d.). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. [Link]
-
NIH. (n.d.). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. [Link]
-
MDPI. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link]
-
PubMed. (2018). Rational modifications on a benzylidene-acrylohydrazide antiviral scaffold, synthesis and evaluation of bioactivity against Chikungunya virus. [Link]
-
Taylor & Francis Online. (n.d.). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of novel5-benzylidene-3-(3 phenylallylideneamino) imidazolidine-2,4-dionederivatives causing clinical pathogens: Synthesis and moleculardocking studies. [Link]
-
MDPI. (n.d.). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 5-benzylidenerhodanine and 5-benzylidene-2-4-thiazolidinedione based antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1 | MDPI [mdpi.com]
